molecular formula C11H15NO3S B14909123 n-Benzyl-2-(methylsulfonyl)propanamide

n-Benzyl-2-(methylsulfonyl)propanamide

Cat. No.: B14909123
M. Wt: 241.31 g/mol
InChI Key: OLLWUPHJXDDVPI-UHFFFAOYSA-N
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Description

n-Benzyl-2-(methylsulfonyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to the nitrogen atom of the amide, and a methylsulfonyl group attached to the second carbon of the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-2-(methylsulfonyl)propanamide typically involves the reaction of benzylamine with 2-(methylsulfonyl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-2-(methylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which n-Benzyl-2-(methylsulfonyl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyl and methylsulfonyl groups can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • n-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
  • n-Benzyl-2-(4-methoxy(methylsulfonyl)anilino)propanamide

Uniqueness

n-Benzyl-2-(methylsulfonyl)propanamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-benzyl-2-methylsulfonylpropanamide

InChI

InChI=1S/C11H15NO3S/c1-9(16(2,14)15)11(13)12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13)

InChI Key

OLLWUPHJXDDVPI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)S(=O)(=O)C

Origin of Product

United States

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